4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid
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Overview
Description
4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid is an organic compound featuring a piperidine ring substituted with a trifluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of 4-(Trifluoromethyl)piperidine with butanoic acid derivatives under catalytic hydrogenation conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds necessary for the final structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability . The piperidine ring may interact with active sites or binding pockets, modulating the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)piperidine: Shares the piperidine ring and trifluoromethyl group but lacks the butanoic acid moiety.
4-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid: Similar structure with a shorter carbon chain.
4-(4-(Trifluoromethyl)piperidin-1-yl)pentanoic acid: Similar structure with a longer carbon chain.
Uniqueness
The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the butanoic acid moiety provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c11-10(12,13)8-3-6-14(7-4-8)5-1-2-9(15)16/h8H,1-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMMDJOLCRUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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